1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine
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Overview
Description
1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a synthetic organic compound, embodying structural elements from several distinct chemical moieties. It’s a hybrid of furan, pyrazolopyrimidine, and piperazine structures, which contributes to its diverse and potentially wide-ranging applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine can be achieved through multiple synthetic routes, typically involving a combination of multi-step organic reactions:
Step 1: Starting with the synthesis of 1H-pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate starting materials under controlled conditions.
Step 2: Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution or coupling reactions.
Step 3: Attachment of the furan-2-carbonyl group, typically involving acylation reactions.
Step 4: Coupling of the functionalized pyrazolopyrimidine with piperazine, employing a nucleophilic substitution mechanism.
Industrial Production Methods
On an industrial scale, production would necessitate optimization of reaction conditions for yield and purity, possibly utilizing continuous flow reactors for enhanced control and efficiency. Catalysts, solvents, temperature, and pH control play crucial roles in ensuring consistent and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine undergoes various chemical reactions:
Oxidation: This compound can be subjected to oxidative conditions, leading to transformations at the furan ring or other reactive sites.
Reduction: The nitro or carbonyl groups may be reduced using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Functional groups on the aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating mixtures, and other electrophiles or nucleophiles.
Major Products
The primary products of these reactions would depend on the specific conditions and reagents used, typically leading to functionalized derivatives of the parent compound.
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a versatile building block for developing new materials, catalysts, or ligands for coordination chemistry.
Biology
1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is explored for its potential as a pharmacophore in drug discovery, particularly targeting pathways involving the pyrazolopyrimidine structure.
Medicine
Due to its intricate structure, the compound might exhibit biological activity, warranting investigation as a lead compound in pharmaceutical research, potentially in oncology, neurology, or immunology.
Industry
In industrial applications, it could be a precursor in manufacturing advanced materials or specialized chemicals, benefiting from its unique molecular architecture.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, altering their function:
Molecular Targets: Potential targets could include enzymes, receptors, or nucleic acids.
Pathways Involved: Depending on the application, it may interact with signaling pathways, metabolic routes, or genetic regulation mechanisms.
Comparison with Similar Compounds
Similar Compounds
Other compounds similar to 1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine include:
Pyrazolo[3,4-d]pyrimidines: Known for their pharmaceutical potential and structural similarity.
Piperazines: Widely studied for their diverse biological activities.
Uniqueness
The unique combination of furan, pyrazolopyrimidine, and piperazine moieties sets this compound apart, offering a distinctive profile for binding interactions and reactivity, enhancing its potential in various research and industrial applications.
Properties
IUPAC Name |
furan-2-yl-[4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-29-16-6-4-15(5-7-16)27-20-17(13-24-27)19(22-14-23-20)25-8-10-26(11-9-25)21(28)18-3-2-12-30-18/h2-7,12-14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESOSWVBGOPOEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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